Cas no 2172473-75-3 (1-1-(hydroxymethyl)cyclooctylcyclobutan-1-ol)

1-1-(Hydroxymethyl)cyclooctylcyclobutan-1-ol is a specialized cyclic alcohol compound featuring both cyclooctyl and cyclobutyl moieties, each bearing hydroxyl functional groups. This structure imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The presence of two hydroxyl groups enhances its reactivity in esterification, etherification, and cross-coupling reactions, while the rigid cyclic framework contributes to controlled stereochemistry. Its balanced hydrophilicity and lipophilicity improve solubility in diverse solvents, facilitating its use in complex molecular architectures. The compound’s stability under mild conditions further supports its utility in fine chemical synthesis and material science research.
1-1-(hydroxymethyl)cyclooctylcyclobutan-1-ol structure
2172473-75-3 structure
商品名:1-1-(hydroxymethyl)cyclooctylcyclobutan-1-ol
CAS番号:2172473-75-3
MF:C13H24O2
メガワット:212.328464508057
CID:6358320
PubChem ID:165602018

1-1-(hydroxymethyl)cyclooctylcyclobutan-1-ol 化学的及び物理的性質

名前と識別子

    • 1-1-(hydroxymethyl)cyclooctylcyclobutan-1-ol
    • 2172473-75-3
    • EN300-1643214
    • 1-[1-(hydroxymethyl)cyclooctyl]cyclobutan-1-ol
    • インチ: 1S/C13H24O2/c14-11-12(13(15)9-6-10-13)7-4-2-1-3-5-8-12/h14-15H,1-11H2
    • InChIKey: JFVBURSKGYMMRH-UHFFFAOYSA-N
    • ほほえんだ: OC1(CCC1)C1(CO)CCCCCCC1

計算された属性

  • せいみつぶんしりょう: 212.177630004g/mol
  • どういたいしつりょう: 212.177630004g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 201
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 40.5Ų

1-1-(hydroxymethyl)cyclooctylcyclobutan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1643214-0.1g
1-[1-(hydroxymethyl)cyclooctyl]cyclobutan-1-ol
2172473-75-3
0.1g
$1119.0 2023-06-04
Enamine
EN300-1643214-2.5g
1-[1-(hydroxymethyl)cyclooctyl]cyclobutan-1-ol
2172473-75-3
2.5g
$2492.0 2023-06-04
Enamine
EN300-1643214-0.05g
1-[1-(hydroxymethyl)cyclooctyl]cyclobutan-1-ol
2172473-75-3
0.05g
$1068.0 2023-06-04
Enamine
EN300-1643214-500mg
1-[1-(hydroxymethyl)cyclooctyl]cyclobutan-1-ol
2172473-75-3
500mg
$1221.0 2023-09-22
Enamine
EN300-1643214-50mg
1-[1-(hydroxymethyl)cyclooctyl]cyclobutan-1-ol
2172473-75-3
50mg
$1068.0 2023-09-22
Enamine
EN300-1643214-100mg
1-[1-(hydroxymethyl)cyclooctyl]cyclobutan-1-ol
2172473-75-3
100mg
$1119.0 2023-09-22
Enamine
EN300-1643214-10.0g
1-[1-(hydroxymethyl)cyclooctyl]cyclobutan-1-ol
2172473-75-3
10g
$5467.0 2023-06-04
Enamine
EN300-1643214-1.0g
1-[1-(hydroxymethyl)cyclooctyl]cyclobutan-1-ol
2172473-75-3
1g
$1272.0 2023-06-04
Enamine
EN300-1643214-5.0g
1-[1-(hydroxymethyl)cyclooctyl]cyclobutan-1-ol
2172473-75-3
5g
$3687.0 2023-06-04
Enamine
EN300-1643214-0.25g
1-[1-(hydroxymethyl)cyclooctyl]cyclobutan-1-ol
2172473-75-3
0.25g
$1170.0 2023-06-04

1-1-(hydroxymethyl)cyclooctylcyclobutan-1-ol 関連文献

1-1-(hydroxymethyl)cyclooctylcyclobutan-1-olに関する追加情報

Introduction to 1-1-(hydroxymethyl)cyclooctylcyclobutan-1-ol (CAS No. 2172473-75-3)

1-1-(hydroxymethyl)cyclooctylcyclobutan-1-ol, identified by the CAS number 2172473-75-3, is a compound of significant interest in the field of medicinal chemistry and drug discovery. This molecule, characterized by its cyclooctyl and cyclobutan rings linked via a hydroxymethyl group, has garnered attention due to its unique structural features and potential biological activities. The presence of both aromatic and aliphatic moieties in its structure suggests a diverse range of interactions with biological targets, making it a promising candidate for further investigation.

The compound’s structure consists of a cyclooctyl group attached to a cyclobutane ring, with a hydroxymethyl (-CH₂OH) substituent at the 1-position. This arrangement introduces both hydrophobic and hydrophilic regions, which can be exploited for designing molecules with specific solubility profiles and target affinity. The cyclooctyl moiety, known for its bulky nature, can contribute to favorable pharmacokinetic properties such as reduced permeability across biological membranes, while the hydroxymethyl group provides a site for hydrogen bonding interactions.

In recent years, there has been growing interest in the development of novel scaffolds that combine structural rigidity with functional diversity. The 1-1-(hydroxymethyl)cyclooctylcyclobutan-1-ol scaffold aligns well with this trend, offering a versatile platform for medicinal chemists to explore. Its potential applications span across various therapeutic areas, including anti-inflammatory, anti-tumor, and central nervous system (CNS) disorders. The compound’s ability to modulate multiple biological pathways makes it an attractive candidate for drug development.

One of the most compelling aspects of 1-1-(hydroxymethyl)cyclooctylcyclobutan-1-ol is its structural similarity to known bioactive molecules. For instance, compounds with cycloalkyl rings have been extensively studied for their pharmacological properties. The cyclooctyl group, in particular, has been identified as a key pharmacophore in several drugs due to its ability to engage in favorable interactions with biological targets. Additionally, the presence of a hydroxymethyl group allows for further derivatization, enabling the creation of analogs with enhanced potency and selectivity.

Recent studies have highlighted the importance of molecular flexibility in drug design. The cyclooctylcyclobutan-1-ol core provides an interesting balance between rigidity and conformational freedom, which can be advantageous in achieving optimal binding affinity. Computational modeling studies have suggested that this scaffold can adopt multiple conformations, allowing it to interact effectively with diverse binding pockets on biological targets. This conformational plasticity is particularly valuable in designing molecules that can adapt to the dynamic nature of protein binding sites.

The potential applications of 1-1-(hydroxymethyl)cyclooctylcyclobutan-1-ol are further underscored by its reported biological activities. Preclinical studies have demonstrated that derivatives of this scaffold exhibit promising anti-inflammatory properties by inhibiting key pro-inflammatory cytokines. Additionally, preliminary data suggest that certain analogs may possess neuroprotective effects, making them relevant for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. These findings highlight the compound’s potential as a lead molecule for further drug development.

The synthesis of 1-1-(hydroxymethyl)cyclooctylcyclobutan-1-ol presents an interesting challenge due to its complex architecture. However, advances in synthetic methodology have made it more feasible to access such molecules. Modern techniques such as transition metal-catalyzed reactions and asymmetric synthesis have enabled the efficient construction of intricate cyclic frameworks. These methods not only improve yield but also allow for precise functionalization at desired positions on the molecule.

In conclusion, 1-1-(hydroxymethyl)cyclooctylcyclobutan-1-ol (CAS No. 2172473-75-3) represents a promising candidate for drug discovery with its unique structural features and potential biological activities. Its combination of hydrophobicity and hydrogen bonding capability makes it an attractive scaffold for designing molecules with improved pharmacokinetic profiles. As research continues to uncover new applications for this compound, future studies will likely expand its therapeutic potential across multiple disease areas.

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